molecular formula C16H23NO4 B14019334 (S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid

(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid

Katalognummer: B14019334
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: NCFKCZVALAFSLM-ABLWVSNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, making the process more scalable and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N-(tert-Butoxycarbonyl)-3-amino-4-phenylbutyric acid: Similar structure but lacks the methyl group on the phenyl ring.

    (S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-chlorophenyl)butyric acid: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in the compound’s pharmacological properties and applications.

Eigenschaften

Molekularformel

C16H23NO4

Molekulargewicht

293.36 g/mol

IUPAC-Name

(2S)-3-amino-4-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid

InChI

InChI=1S/C16H23NO4/c1-10-5-7-11(8-6-10)9-12(17)13(14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9,17H2,1-4H3,(H,18,19)/t12?,13-/m0/s1

InChI-Schlüssel

NCFKCZVALAFSLM-ABLWVSNPSA-N

Isomerische SMILES

CC1=CC=C(C=C1)CC([C@@H](C(=O)O)C(=O)OC(C)(C)C)N

Kanonische SMILES

CC1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.